molecular formula C8H15FN2O B1531585 1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine CAS No. 2165894-22-2

1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine

Cat. No.: B1531585
CAS No.: 2165894-22-2
M. Wt: 174.22 g/mol
InChI Key: XFUBSVROXNXQDL-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine is an organic compound that features both a piperazine ring and an oxolane ring with a fluorine substituent. These structural elements suggest that this compound may exhibit interesting pharmacological properties, making it a subject of study in medicinal chemistry and drug design.

Synthetic Routes and Reaction Conditions

One common synthetic approach involves the reaction of piperazine with an appropriately substituted oxolane derivative. The process typically requires the use of protecting groups and careful control of stereochemistry to ensure the desired (3R,4S) configuration. Standard synthetic techniques like nucleophilic substitution and catalytic hydrogenation are often employed.

Industrial Production Methods

On an industrial scale, optimization of reaction conditions such as temperature, pressure, and choice of solvents is crucial. Continuous flow reactors and other advanced technologies may be utilized to improve yield and efficiency while reducing costs and environmental impact.

Types of Reactions

  • Oxidation: : The fluorine-substituted oxolane ring might undergo oxidative reactions, potentially leading to the formation of various oxides.

  • Reduction: : The compound could be reduced under mild conditions, leading to the removal of the fluorine substituent or modification of the piperazine ring.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at multiple sites, especially the piperazine nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation with palladium on carbon or lithium aluminium hydride.

  • Substitution: : Halogens, alkyl halides, or acyl chlorides, often in the presence of a base.

Major Products

Products vary depending on the type of reaction but may include derivatives with modified piperazine or oxolane rings, or fluorine-substituted analogs.

Scientific Research Applications

This compound is of interest in various fields due to its potential pharmacological effects. In chemistry , it serves as a building block for more complex molecules. In biology , it may interact with various enzymes or receptors. In medicine , its structure suggests possible applications in developing new drugs for neurological disorders, antibacterial agents, or other therapeutic areas. Industry might explore it for use in specialty chemicals or advanced materials.

Mechanism of Action

The specific mechanism by which 1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine exerts its effects would depend on its target within the biological system. It may interact with neurotransmitter receptors or inhibit specific enzymes, thereby modifying biological pathways. Detailed studies, including binding assays and molecular modeling, are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar compounds include other fluorinated piperazines and oxolane-containing molecules. Compared to these, 1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine is unique due to its specific stereochemistry and functional groups, which could confer distinct biological activities or chemical reactivity.

Similar Compounds

  • 4-fluoropiperazine: : A simpler molecule with potential pharmacological applications.

  • Oxolane derivatives: : Various oxolane-containing compounds used in medicinal chemistry.

  • Fluorinated compounds: : Molecules like fluoroanilines or fluorobenzenes with diverse applications.

Properties

IUPAC Name

1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O/c9-7-5-12-6-8(7)11-3-1-10-2-4-11/h7-8,10H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUBSVROXNXQDL-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2COCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)[C@@H]2COC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine
Reactant of Route 2
1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine
Reactant of Route 3
1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine
Reactant of Route 4
1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine
Reactant of Route 5
1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine
Reactant of Route 6
1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.